N-{[(2-Chloroprop-2-en-1-yl)oxy](cyano)methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is an organic compound that features a benzamide core with a cyano group and a chloropropenyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide typically involves the reaction of benzamide with a chloropropenyl ether and a cyano group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyano group and chloropropenyl ether moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroprop-2-en-1-yl)aniline: Similar structure but with an aniline core.
N-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl group on the aniline ring.
N-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy group on the aniline ring.
Uniqueness
N-{(2-Chloroprop-2-en-1-yl)oxymethyl}benzamide is unique due to the presence of both a cyano group and a chloropropenyl ether moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
106226-18-0 |
---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-[2-chloroprop-2-enoxy(cyano)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-9(13)8-17-11(7-14)15-12(16)10-5-3-2-4-6-10/h2-6,11H,1,8H2,(H,15,16) |
InChI Key |
GWAFLQXOHSHCDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC(C#N)NC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.